6-FLUORO-N-PHENYL-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
Description
Properties
IUPAC Name |
(4-anilino-6-fluoroquinolin-3-yl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-14-6-7-18-16(12-14)19(23-15-4-2-1-3-5-15)17(13-22-18)20(25)24-8-10-26-11-9-24/h1-7,12-13H,8-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFONIRAUVLZKNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-FLUORO-N-PHENYL-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Thiomorpholine Ring: The thiomorpholine ring can be attached through nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with the quinoline intermediate.
Formation of the Final Compound: The final step involves the coupling of the phenyl group to the quinoline core, which can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura
Biological Activity
6-Fluoro-N-phenyl-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a synthetic compound characterized by its unique structural features, including a quinoline core, a fluorinated phenyl group, and a thiomorpholine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 367.44 g/mol. Its structure can be represented as follows:
Anticancer Properties
Research indicates that compounds with similar structural motifs have shown promising anticancer activity. For instance, studies on quinoline derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of kinase activity and induction of apoptosis. The specific biological activity of 6-fluoro-N-phenyl-3-(thiomorpholine-4-carbonyl)quinolin-4-amines in cancer cell lines is an area of ongoing investigation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Potential activity against bacteria | |
| Ion Channel Modulation | Opens KCNQ potassium channels |
The mechanism by which 6-fluoro-N-phenyl-3-(thiomorpholine-4-carbonyl)quinolin-4-amines exert their biological effects is likely multifaceted. It may involve:
- Enzyme Inhibition : Targeting specific kinases involved in cell signaling pathways.
- Ion Channel Modulation : Acting as openers of KCNQ potassium channels, which play critical roles in neuronal excitability and muscle contraction .
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of several quinoline derivatives, including those structurally similar to 6-fluoro-N-phenyl derivatives. The results showed significant inhibition of growth in various cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations .
Case Study 2: Ion Channel Interaction
Another study focused on the interaction of thiomorpholine derivatives with KCNQ potassium channels. The findings suggested that these compounds could effectively modulate channel activity, providing a potential therapeutic avenue for conditions like epilepsy and other neuronal disorders .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Structural Differences:
- Fluorine vs. Bromine: The target compound’s fluoro group at position 6 may improve metabolic stability and bioavailability compared to bromine in , which is bulkier and more electronegative.
- Thiomorpholine vs.
- N-Phenyl vs. Carboxamide/Carboxylic Acid: The phenyl group at position 4 may enhance membrane permeability compared to polar carboxamide or carboxylic acid groups.
Q & A
Basic: What are the key steps in synthesizing 6-fluoro-N-phenyl-3-(thiomorpholine-4-carbonyl)quinolin-4-amine?
Answer:
The synthesis involves multi-step organic reactions:
Quinoline Core Formation : Cyclization of substituted aniline derivatives (e.g., via Gould-Jacobs or Friedländer reactions) under acidic or thermal conditions to construct the quinoline backbone .
Thiomorpholine Incorporation : Nucleophilic substitution or coupling reactions (e.g., using thiomorpholine and activated carbonyl intermediates like acid chlorides) to introduce the thiomorpholine-4-carbonyl group at position 3 .
N-Phenyl Functionalization : Buchwald-Hartwig amination or Ullmann coupling to attach the phenyl group at position 4, often requiring palladium catalysts and optimized temperature/pH conditions .
Critical Note : Purification via column chromatography or recrystallization is essential to isolate the final product with >95% purity .
Advanced: How can substitution reactions at the quinoline core be optimized for selective functionalization?
Answer:
Selective substitution requires:
- Electrophilic Aromatic Substitution (EAS) : Activating/deactivating groups (e.g., fluorine at position 6 deactivates the ring, directing substituents to positions 2 or 8) .
- Nucleophilic Substitution : Use of strong bases (e.g., LDA) to deprotonate reactive sites, coupled with leaving groups (e.g., halogens) at positions 3 or 4 .
- Catalytic Systems : Palladium/copper-mediated cross-coupling (e.g., Suzuki-Miyaura for aryl groups) with precise ligand selection (e.g., XPhos) to minimize side reactions .
Example : Fluorine’s electron-withdrawing effect enhances EAS regioselectivity at position 2, as observed in analogous quinoline derivatives .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorine’s deshielding effect at ~-120 ppm in F NMR) .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., ESI+ mode for [M+H]+ ion detection) .
- X-ray Crystallography : Resolves 3D structure, particularly for verifying thiomorpholine ring conformation and hydrogen-bonding patterns .
Advanced: How to design a dose-response study to evaluate its bioactivity against cancer cell lines?
Answer:
Cell Line Selection : Use panels with varied genetic profiles (e.g., HeLa, MCF-7, A549) to assess specificity .
Dose Range : Test 0.1–100 µM concentrations, with triplicate wells per dose to ensure statistical robustness.
Assay Endpoints :
- MTT Assay : Measures mitochondrial activity after 48–72 hr exposure.
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining.
Data Normalization : IC values calculated via nonlinear regression (e.g., GraphPad Prism), comparing to positive controls (e.g., cisplatin) .
Advanced: How to resolve contradictions in solubility data across studies?
Answer:
Discrepancies often arise from:
- Solvent Polarity : LogP values (~3.5) predict poor aqueous solubility but moderate solubility in DMSO/DMF. Pre-saturate solvents with compound to avoid underestimation .
- Crystalline vs. Amorphous Forms : Use DSC/TGA to identify polymorphs; amorphous forms typically show higher solubility .
- pH Effects : Protonate the quinoline nitrogen (pKa ~4.5) in acidic buffers (pH 2–3) to enhance solubility .
Advanced: What theoretical frameworks guide mechanistic studies of its enzyme inhibition?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses with targets (e.g., kinases, topoisomerases) based on thiomorpholine’s sulfur interactions and fluorine’s steric effects .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC values to optimize R-group modifications .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic regions .
Basic: How does the fluorine substituent influence the compound’s physicochemical properties?
Answer:
- Electron Withdrawal : Fluorine at position 6 decreases electron density, enhancing stability against oxidation and directing EAS to specific positions .
- Lipophilicity : Increases logP by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Hydrogen Bonding : Fluorine’s weak H-bond acceptor capacity may modulate binding to target proteins (e.g., kinase ATP pockets) .
Advanced: What strategies improve selectivity in coupling reactions involving the thiomorpholine group?
Answer:
- Protecting Groups : Temporarily block thiomorpholine’s sulfur with Boc or Fmoc to prevent undesired cross-reactivity during quinoline functionalization .
- Ligand Screening : Test Pd catalysts with bulky ligands (e.g., t-BuXPhos) to sterically hinder side reactions at the thiomorpholine carbonyl .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and improve reaction yields (>80%) .
Advanced: How to establish structure-activity relationships (SAR) for derivatives of this compound?
Answer:
Scaffold Modifications : Synthesize analogs with variations at positions 3 (thiomorpholine), 4 (N-phenyl), and 6 (fluoro) .
Bioactivity Profiling : Test against disease-relevant targets (e.g., EGFR, PARP) to identify critical functional groups.
3D-QSAR : Use CoMFA/CoMSIA to map steric/electrostatic fields and predict activity cliffs .
Case Study : Replacing thiomorpholine with morpholine reduces potency by 10-fold, highlighting sulfur’s role in target binding .
Advanced: How can X-ray crystallography confirm the molecular structure of this compound?
Answer:
- Crystal Growth : Slow evaporation from DMSO/EtOH mixtures yields diffraction-quality crystals .
- Data Collection : Use synchrotron radiation (λ = 0.8–1.0 Å) to resolve heavy atoms (e.g., sulfur, fluorine).
- Refinement : Software like SHELXL refines bond lengths/angles, confirming the thiomorpholine ring’s chair conformation and fluorine’s positional accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
